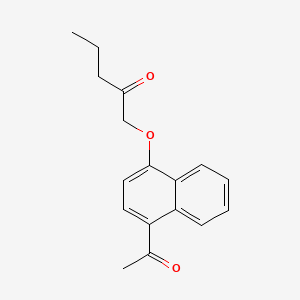![molecular formula C6H5N3O2 B14446763 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione CAS No. 73771-32-1](/img/structure/B14446763.png)
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione typically involves cyclization reactions. One common method includes the cyclization of 1,3-diketones with urotropine in the presence of ammonium acetate . Another approach involves the use of 1,3-biselectrophilic reagents and 1H-imidazol-4(5)-amine derivatives .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. The use of catalytic systems, such as NHC-copper catalysts, has also been explored to facilitate the synthesis under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using reagents like HBr and DMSO.
Reduction: Reduction reactions involving hydrazonoyl halides in the presence of triethylamine.
Substitution: Substitution reactions facilitated by Suzuki coupling with phenylboronic acid.
Common Reagents and Conditions:
Oxidation: HBr, DMSO
Reduction: Hydrazonoyl halides, triethylamine
Substitution: Phenylboronic acid, Pd(dppf)Cl2, K2CO3
Major Products:
Oxidation: 2,4(5)-disubstituted imidazoles
Reduction: Substituted 7,7-diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones
Substitution: Carboxylic acids and other substituted derivatives
Aplicaciones Científicas De Investigación
1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role as a kinase inhibitor and its potential in cancer therapy.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are crucial in various types of cancer . The compound’s ability to inhibit these enzymes disrupts critical cellular processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
- Imidazo[1,5-a]pyrimidine
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
Comparison: 1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
73771-32-1 |
|---|---|
Fórmula molecular |
C6H5N3O2 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h2H,1H2,(H,7,8)(H,9,10,11) |
Clave InChI |
FERQFDYACZXVJU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)NC1=O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


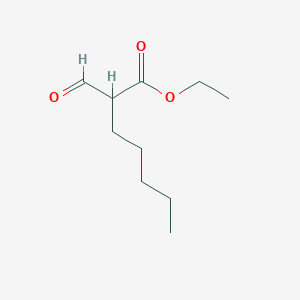
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
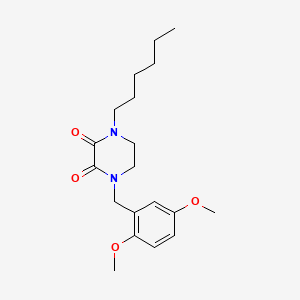
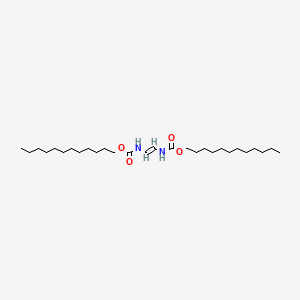
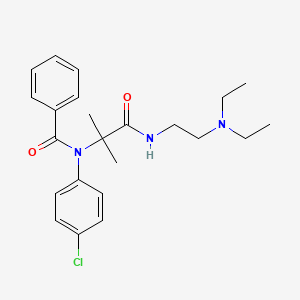
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)


